molecular formula C10H7NO2 B12361195 2-Methylquinoline-3,4-dione

2-Methylquinoline-3,4-dione

Cat. No.: B12361195
M. Wt: 173.17 g/mol
InChI Key: XUHCHCFOCDKNIY-UHFFFAOYSA-N
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Description

2-Methylquinoline-3,4-dione is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound has a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety, and is substituted with a methyl group at the 2-position and carbonyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-3,4-dione can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with suitable reagents. For instance, the reaction of 2-aminobenzophenone with acetic anhydride under acidic conditions can yield this compound . Another method involves the use of transition metal catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .

Mechanism of Action

The mechanism of action of 2-Methylquinoline-3,4-dione involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

2-methylquinoline-3,4-dione

InChI

InChI=1S/C10H7NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5H,1H3

InChI Key

XUHCHCFOCDKNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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